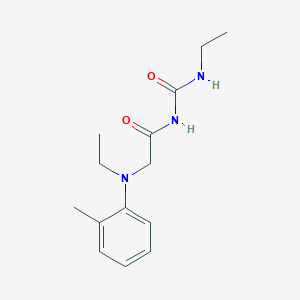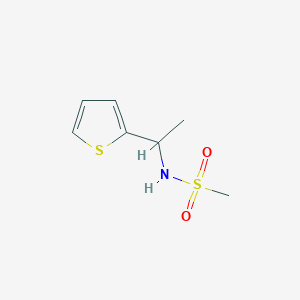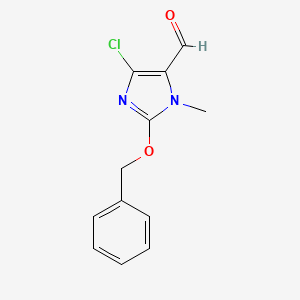
2-Benzyloxy-1-methyl-4-chloro-1h-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyloxy-1-methyl-4-chloro-1H-imidazole-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-Benzyloxy-1-methyl-4-chloro-1H-imidazole-5-carbaldehyde is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins in the body that are involved in the growth and proliferation of cancer cells. It is also believed to reduce inflammation in the body by inhibiting the production of specific cytokines and chemokines.
Biochemical and Physiological Effects
2-Benzyloxy-1-methyl-4-chloro-1H-imidazole-5-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in the body by inhibiting the production of specific cytokines and chemokines. However, further studies are required to determine the full extent of its effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-Benzyloxy-1-methyl-4-chloro-1H-imidazole-5-carbaldehyde in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are required to determine the toxicity levels of this compound and its potential side effects.
Direcciones Futuras
There are many future directions for the study of 2-Benzyloxy-1-methyl-4-chloro-1H-imidazole-5-carbaldehyde. One of the significant future directions is the development of new drugs based on this compound. It has the potential to be used in the treatment of various types of cancer and inflammatory diseases. Further studies are also required to determine the full extent of its effects on the body and its potential side effects. Additionally, the synthesis method of this compound can be optimized to increase the yield and purity of the product.
Métodos De Síntesis
The synthesis of 2-Benzyloxy-1-methyl-4-chloro-1H-imidazole-5-carbaldehyde involves the reaction of 1-methyl-4-chloro-1H-imidazole-5-carbaldehyde with benzyl alcohol in the presence of a base catalyst. The reaction is carried out under specific conditions of temperature and pressure to ensure the formation of the desired product. The yield of the product can be increased by optimizing the reaction conditions and using a suitable solvent.
Aplicaciones Científicas De Investigación
2-Benzyloxy-1-methyl-4-chloro-1H-imidazole-5-carbaldehyde has potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to reduce inflammation in the body.
Propiedades
IUPAC Name |
5-chloro-3-methyl-2-phenylmethoxyimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-15-10(7-16)11(13)14-12(15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALQONFPPBCULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1OCC2=CC=CC=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
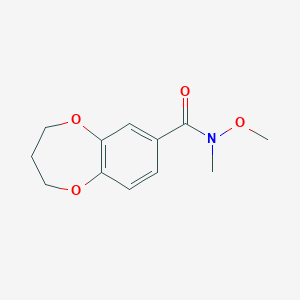
![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
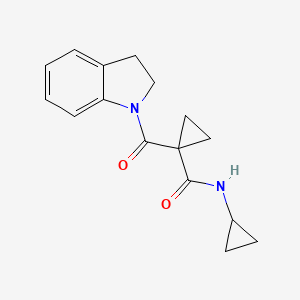
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)

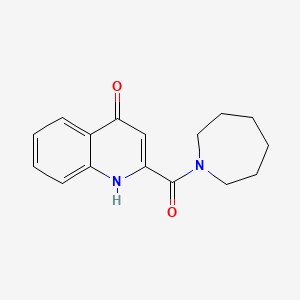

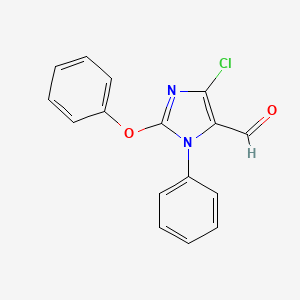
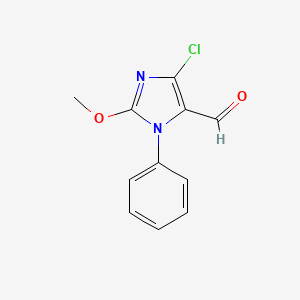
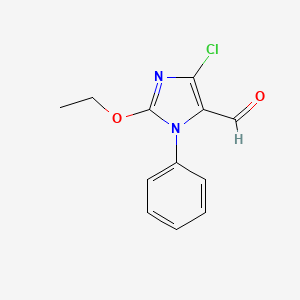
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)
